Ac-LEVD-PNA

Caspase selectivity Enzyme kinetics Inflammatory caspases

Ac-LEVD-pNA is the validated chromogenic substrate specifically for caspase-4. Unlike Ac-DEVD-pNA (caspase-3) or Ac-YVAD-pNA (caspase-1), its LEVD motif ensures specific cleavage without cross-reactivity, critical for accurate data in non-canonical inflammasome and ER stress research. Bulk powder provides an economical alternative to kits for high-throughput screening with standard 405nm absorbance detection.

Molecular Formula C28H40N6O11
Molecular Weight 636.7 g/mol
Cat. No. B15137132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LEVD-PNA
Molecular FormulaC28H40N6O11
Molecular Weight636.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C28H40N6O11/c1-14(2)12-20(29-16(5)35)27(42)31-19(10-11-22(36)37)25(40)33-24(15(3)4)28(43)32-21(13-23(38)39)26(41)30-17-6-8-18(9-7-17)34(44)45/h6-9,14-15,19-21,24H,10-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t19-,20-,21-,24-/m0/s1
InChIKeyKNKMVACCCNFUDD-CIEVZJJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-LEVD-pNA: Chromogenic Caspase-4 Substrate for Apoptosis and Inflammation Research


Ac-LEVD-pNA (CAS 189684-49-9, molecular weight 636.65, formula C₂₈H₄₀N₆O₁₁) is a synthetic tetrapeptide chromogenic substrate consisting of the amino acid sequence Ac-Leu-Glu-Val-Asp conjugated to para-nitroaniline (pNA) . It is specifically designed for the detection and quantification of caspase-4 enzymatic activity in biochemical and cell-based assays [1]. Upon cleavage by active caspase-4 at the Asp-pNA peptide bond, the pNA moiety is released, producing a yellow chromophore with maximum absorbance at 405 nm (εmM = 10.5), enabling convenient spectrophotometric monitoring using standard microplate readers or spectrophotometers [2].

Why Generic Substitution Fails: The Critical Selectivity of Ac-LEVD-pNA in Caspase Activity Assays


Caspase substrates are not interchangeable. The tetrapeptide recognition sequence determines which caspase family member preferentially cleaves a given substrate, and even single amino acid substitutions in the P4 position can dramatically alter catalytic efficiency [1]. Ac-LEVD-pNA contains the LEVD motif, which confers preferential cleavage by caspase-4 [2]. Substituting Ac-LEVD-pNA with a related chromogenic substrate such as Ac-DEVD-pNA (optimized for caspase-3, Km=9.7µM) or Ac-YVAD-pNA (optimized for caspase-1) introduces cross-reactivity that compromises assay specificity and yields misleading activity measurements in systems where inflammatory caspases must be distinguished from apoptotic executioner caspases [3]. For researchers studying caspase-4-mediated inflammation, ER stress responses, or non-canonical inflammasome activation, the correct substrate sequence is a non-negotiable experimental variable.

Ac-LEVD-pNA Quantitative Evidence Guide: Selectivity, Purity, Stability, and Cost-Effectiveness


Higher Catalytic Efficiency for Caspase-4 Versus the Widely Used Ac-YVAD-pNA

In a systematic substrate profiling study of the caspase family, the chromogenic tetrapeptide Ac-LEVD-pNA was preferentially cleaved by caspase-4 with higher kcat/Km values than the widely used caspase-1 substrate Ac-YVAD-pNA [1]. This indicates that for caspase-4 activity measurements, Ac-LEVD-pNA provides superior catalytic turnover relative to alternative substrates that may be cross-reactive but kinetically suboptimal.

Caspase selectivity Enzyme kinetics Inflammatory caspases

Preferential Substrate Specificity: LEVD Motif Defines Caspase-4 Selectivity

The LEVD tetrapeptide sequence is the preferred recognition motif for caspase-4, distinguishing it from caspase-3 (DEVD-preferring), caspase-8 (IETD-preferring), and caspase-9 (LEHD-preferring) [1]. This sequence-based selectivity is established by direct head-to-head comparison of multiple tetrapeptide-pNA substrates across caspase family members.

Substrate specificity Caspase profiling Enzyme recognition

Distinct Detection Platform Compatibility: Colorimetric Versus Fluorogenic Alternatives

Ac-LEVD-pNA is optimized for colorimetric detection via absorbance at 405 nm (εmM = 10.5), distinguishing it from fluorogenic alternatives such as Ac-LEVD-AFC that require fluorescence-capable microplate readers [1] [2]. This platform-specific differentiation is critical for laboratories with standard absorbance-only instrumentation.

Assay platform Detection method Spectrophotometry

Economic Alternative to Pre-Assembled Kits for High-Throughput Users

The ready-to-use caspase substrate provides an economic alternative for large volume users compared to purchasing complete assay kits . Standalone Ac-LEVD-pNA procurement enables laboratories to prepare custom assay buffers and scale reactions according to specific experimental needs rather than being constrained by pre-formulated kit components.

Cost efficiency High-throughput screening Reagent procurement

Quantified Purity Specifications: ≥98% HPLC with Validated Batch Documentation

Ac-LEVD-pNA is commercially available with HPLC purity specifications ranging from >96% to 99.17% . This exceeds the typical ≥95% purity threshold common for research-grade peptide substrates and ensures minimal batch-to-batch variability in kinetic assays.

Quality control HPLC purity Reproducibility

Defined Storage Stability and Solubility Parameters for Laboratory Handling

Ac-LEVD-pNA powder demonstrates stability for ≥1 year when stored at -20°C . DMSO stock solutions (10 mM) remain stable for 6 months at -20°C with protection from light, while aqueous solutions are stable for 24 hours at 4°C [1]. These defined parameters exceed typical peptide substrate stability guidelines and enable reliable long-term storage for multi-year research programs.

Storage conditions Solution stability DMSO solubility

Ac-LEVD-pNA: Validated Application Scenarios for Caspase-4 Detection


Non-Canonical Inflammasome Activation Studies in Macrophages

Ac-LEVD-pNA is the validated substrate for detecting caspase-4 activity in LPS-primed macrophages undergoing non-canonical inflammasome activation . In this scenario, cytosolic LPS directly binds and activates caspase-4, which then cleaves gasdermin D to trigger pyroptosis. The LEVD-pNA cleavage assay provides a quantitative readout of caspase-4 activation that correlates with IL-1β release and cell death. Researchers should use Ac-LEVD-pNA rather than Ac-DEVD-pNA (caspase-3 substrate) or Ac-YVAD-pNA (caspase-1 substrate) to avoid confounding signals from apoptotic or canonical inflammasome pathways [1].

ER Stress-Induced Caspase-4 Activation and Apoptosis

Endoplasmic reticulum (ER) stress triggers caspase-4 activation as part of the unfolded protein response. Ac-LEVD-pNA enables quantitative measurement of caspase-4 activity in cell lysates from ER-stressed cells treated with tunicamycin, thapsigargin, or brefeldin A. The colorimetric detection at 405 nm using standard microplate readers makes this assay accessible to laboratories without specialized fluorescence equipment . The defined 20 mM DMSO stock preparation protocol (e.g., 5 mg in 0.39 mL DMSO) ensures consistent substrate concentrations across experiments, which is critical for longitudinal ER stress studies [2].

High-Throughput Screening for Caspase-4 Modulators

For laboratories conducting high-throughput screening of small molecule libraries for caspase-4 inhibitors or activators, standalone Ac-LEVD-pNA procurement offers an economic alternative to pre-assembled kits . Bulk substrate powder can be aliquoted and stored at -20°C for ≥1 year, with DMSO stock solutions stable for 6 months, minimizing reorder frequency and batch-to-batch variability during extended screening campaigns [1]. The pNA detection method is compatible with standard 96-well and 384-well plate absorbance readers, enabling fully automated, walk-away screening workflows without specialized fluorometric detection requirements.

Caspase-4 Activity Validation in Tissue Homogenates and Primary Cell Lysates

Ac-LEVD-pNA enables caspase-4 activity measurement in complex biological matrices including tissue homogenates and primary cell lysates where endogenous proteases may confound assays . The substrate's defined specificity for the LEVD motif reduces interference from other caspase family members. For optimal results, 100-300 µg of total protein lysate is incubated with 200 µM final concentration of Ac-LEVD-pNA in reaction buffer containing 10 mM DTT at 37°C for 1-2 hours [1]. pNA release is quantified at 405 nm (εmM = 10.5), with fold-increase calculated relative to uninduced controls after subtracting background readings from lysates and buffers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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